molecular formula C11H14O2 B13092613 4-Hydroxy-5-methyl-2-(propan-2-yl)benzaldehyde

4-Hydroxy-5-methyl-2-(propan-2-yl)benzaldehyde

Cat. No.: B13092613
M. Wt: 178.23 g/mol
InChI Key: MIVVOBJNDVJIFR-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-2-(propan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H14O2 It is a derivative of benzaldehyde, featuring a hydroxyl group, a methyl group, and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methyl-2-(propan-2-yl)benzaldehyde typically involves the electrophilic aromatic substitution of benzaldehyde derivatives. One common method is the Friedel-Crafts alkylation, where benzaldehyde is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as toluene or benzaldehyde. The process includes alkylation, hydroxylation, and oxidation steps under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methyl-2-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-5-methyl-2-(propan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-2-(propan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5-methyl-2-(propan-2-yl)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-hydroxy-5-methyl-2-propan-2-ylbenzaldehyde

InChI

InChI=1S/C11H14O2/c1-7(2)10-5-11(13)8(3)4-9(10)6-12/h4-7,13H,1-3H3

InChI Key

MIVVOBJNDVJIFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)C=O

Origin of Product

United States

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